

Metyltetraprole: A Technical Guide to a Next-Generation Qol Fungicide

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For Researchers, Scientists, and Drug Development Professionals

MetyItetraprole has emerged as a significant advancement in the field of agricultural fungicides, specifically within the Quinone outside Inhibitor (QoI) class. Developed by Sumitomo Chemical, this novel fungicide, marketed under the brand name Pavecto, offers a solution to the widespread issue of resistance that has diminished the efficacy of previous generations of QoI fungicides.[1][2] Its unique chemical structure allows it to effectively control a broad spectrum of fungal pathogens, including strains that have developed resistance to conventional QoIs.[1][3]

Introduction to Metyltetraprole

MetyItetraprole is a systemic fungicide belonging to the tetrazolinone chemical class.[2] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 11A, distinguishing it from other QoI fungicides.[1][2] The key innovation of **metyItetraprole** lies in its ability to overcome resistance conferred by the G143A mutation in the cytochrome b gene, a common mechanism of resistance to strobilurin fungicides.[1][2][4] This technical guide provides an indepth overview of **metyItetraprole**, including its mode of action, efficacy against key pathogens, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

Metyltetraprole's chemical structure is a key determinant of its unique biological activity.



IUPAC Name: 1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one[2]

Chemical Formula: C19H17ClN6O2[2]

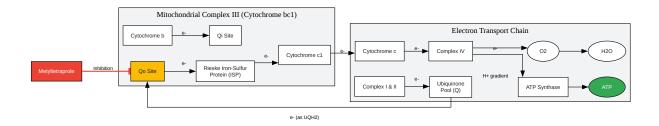
Molar Mass: 396.84 g·mol-1[2]

The molecule features a novel tetrazolinone backbone and a methyl substituent on the central phenyl ring.[5] This compact pharmacophore is designed to avoid the steric hindrance that prevents older QoI fungicides from binding to the G143A-mutated cytochrome b target site.[4] [6]

Mode of Action

Like other QoI fungicides, **metyItetraprole** inhibits mitochondrial respiration in fungi by blocking the electron transfer at the Quinone "outside" (Qo) site of the cytochrome bc1 complex (Complex III).[1][7][8][9] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal death.[7][10]

The following diagram illustrates the signaling pathway of QoI fungicides and the point of inhibition by **metyltetraprole**.

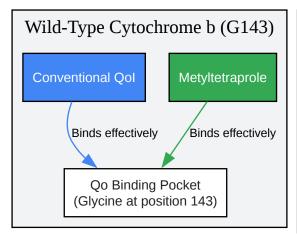


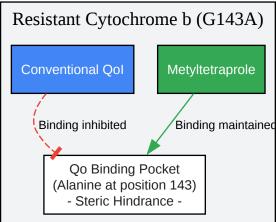
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Caption: Inhibition of the mitochondrial electron transport chain by **metyltetraprole** at the Qo site of Complex III.

A key differentiator for **metyltetraprole** is its sustained binding affinity to the Qo site even in the presence of the G143A mutation, which is a primary source of resistance to older QoI fungicides.[1]





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Caption: Overcoming steric hindrance at the G143A mutated Qo site by **metyltetraprole**.

Efficacy and Antifungal Spectrum

MetyItetraprole demonstrates a broad spectrum of activity, primarily against fungi belonging to the Ascomycota phylum.[1] It is particularly effective against pathogens that cause significant economic losses in major crops like wheat, barley, and soybeans.[1]

In Vitro Antifungal Activity

The following table summarizes the 50% effective concentration (EC50) values of **metyltetraprole** against a range of plant pathogenic fungi.



Pathogen	Disease	EC50 (mg/L)
Zymoseptoria tritici	Septoria leaf blotch of wheat	0.0022[11]
Pyrenophora teres	Net blotch of barley	0.0048[11]
Ramularia collo-cygni	Ramularia leaf spot of barley	0.0020[12]
Parastagonospora nodorum	Glume blotch of wheat	0.0025[12]
Botrytis cinerea	Grey mould	0.026[12]
Colletotrichum graminicola	Anthracnose of maize	0.0068[12]
Microdochium nivale	Snow mould of cereals	0.0047[12]
Pyrenophora tritici-repentis	Tan spot of wheat	0.054[12]
Ustilago maydis	Corn smut	0.040[12]

Efficacy Against Qol-Resistant Strains

A critical advantage of **metyltetraprole** is its consistent performance against fungal strains that are resistant to other QoI fungicides.

Pathogen and Resistance Status	Metyltetraprole EC50 (mg/L)	Pyraclostrobin EC50 (mg/L)	Resistance Factor (RF) for Metyltetraprole
Z. tritici (Wild Type)	0.0025 - 0.0088	-	<3[13]
Z. tritici (Qol- Resistant, G143A)	0.0047	>188 (relative to WT)	1.3[13]
P. teres (Wild Type)	-	-	-
P. teres (Qol- Resistant)	Similar to Wild Type	Significantly Higher	Low[11]

Experimental Protocols

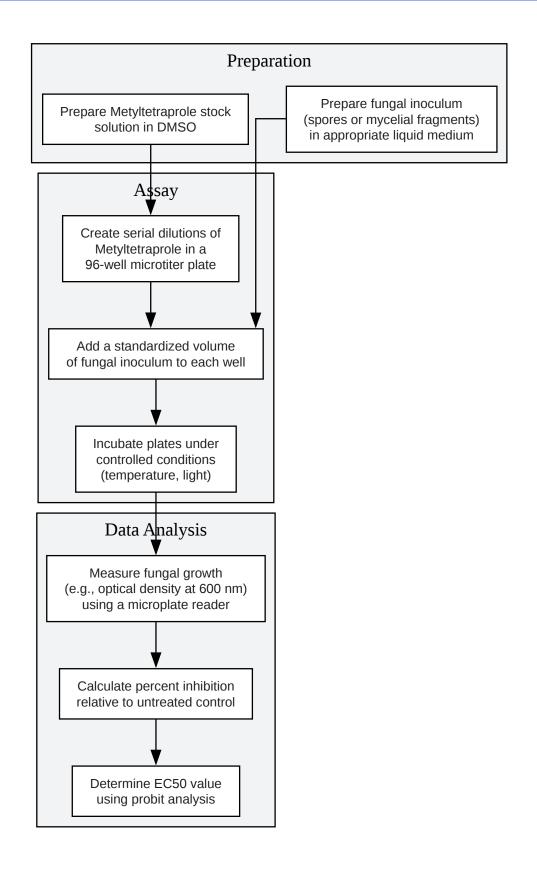


This section details the methodologies for key experiments cited in the evaluation of **metyltetraprole**.

In Vitro Antifungal Activity Assay (Microtiter Plate Method)

This protocol is used to determine the EC50 values of **metyltetraprole** against various fungal pathogens.





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Caption: Workflow for in vitro determination of fungicide efficacy.



Methodology:

- Preparation of Fungicide Stock: Metyltetraprole is dissolved in dimethyl sulfoxide (DMSO)
 to create a high-concentration stock solution.[11]
- Inoculum Preparation: Fungal cultures are grown on a suitable medium. Spores or mycelial fragments are harvested and suspended in a liquid growth medium to a standardized density.[14]
- Serial Dilution: The fungicide stock solution is serially diluted in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.0001 to 3 mg/L).[11][13]
- Inoculation: A 99 μ L volume of the prepared inoculum is added to each well containing 1 μ L of the diluted fungicide.[11][13]
- Incubation: The plates are incubated under conditions optimal for the growth of the specific fungus being tested.[11]
- Growth Measurement: Fungal growth is quantified by measuring the optical density at 600 nm using a microplate reader.[11]
- Data Analysis: The optical density values are corrected by subtracting the blank (medium only). The 50% effective concentration (EC50) is then calculated using probit analysis.[11]
 [13]

In Planta Efficacy Evaluation (Seedling Pot Tests)

This protocol assesses the protective, curative, and residual activity of **metyltetraprole** on host plants.

Methodology:

- Plant Cultivation: Seedlings of the host plant (e.g., wheat, barley) are grown in pots under controlled greenhouse conditions.[12]
- Fungicide Application: An emulsifiable concentrate (EC) formulation of metyltetraprole is diluted in water and applied to the seedlings at various rates (e.g., 4 to 120 g active ingredient per hectare).[11]



- Inoculation: Plants are inoculated with a suspension of fungal spores at different time points relative to the fungicide application to assess:
 - Preventative (Protective) Activity: Inoculation after fungicide application.
 - Curative Activity: Inoculation before fungicide application.
 - Residual Activity: A longer interval between fungicide application and inoculation.
- Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
- Disease Assessment: After a set incubation period, the disease severity is assessed by visually estimating the percentage of leaf area covered by lesions.
- Efficacy Calculation: The percentage of disease control is calculated relative to the infection level on untreated control plants.[12]

Synthesis of Metyltetraprole

The industrial manufacturing process for **metyltetraprole** involves several key steps:

- Regioselective Installation: A methoxymethyl function is installed into 2,3-dimethylnitrobenzene via benzylic bromination and nucleophilic substitution.[4]
- Reduction: The resulting nitrobenzene derivative is reduced to the corresponding aniline.
- Isocyanate Formation: The aniline is reacted to form an isocyanate.
- Cycloaddition: The isocyanate undergoes a 1,3-dipolar cycloaddition with sodium azide to yield the tetrazolinone derivative.[4]
- Methylation: One of the nitrogen atoms in the tetrazolinone ring is methylated.[4]
- Benzylic Bromination: The methylated product is converted into a benzylic bromide derivative.[4]



 Coupling: The final step involves treatment with 1-(4-chlorophenyl)-1H-pyrazol-3-ol to afford metyltetraprole.[4]

Conclusion and Future Perspectives

MetyItetraprole represents a significant breakthrough in the management of fungal plant diseases, particularly in the face of growing resistance to existing fungicides. Its unique chemical structure and mode of action allow for the effective control of a broad spectrum of pathogens, including those with the G143A mutation that confers resistance to older QoI fungicides.[1][4] The data presented in this guide underscore its high intrinsic activity and its potential as a durable and reliable tool for disease management.

As with any site-specific fungicide, a robust resistance management strategy is crucial to preserve the long-term efficacy of **metyltetraprole**.[3] This should involve rotation with fungicides from different FRAC groups, use in mixtures with other effective modes of action, and adherence to recommended application rates.[10] Continued research and monitoring will be essential to understand and mitigate the potential for new resistance mechanisms to emerge.

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